2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide
Description
This compound is a hybrid heterocyclic acetamide derivative featuring a 2,5-dioxopyrrolidinyl (succinimide-like) moiety linked to a 4-(furan-2-yl)thiophen-2-ylmethyl group.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-13(8-17-14(19)3-4-15(17)20)16-7-11-6-10(9-22-11)12-2-1-5-21-12/h1-2,5-6,9H,3-4,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGPOODYQLCVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.
Introduction of the Furan and Thiophene Rings: These heterocyclic rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Coupling: The final step involves coupling the pyrrolidinone intermediate with the furan-thiophene moiety using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The pyrrolidinone ring can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways:
- Antinociceptive Activity : Studies suggest that compounds with similar structures may exhibit pain-relieving properties by interacting with pain receptors, such as TRPV1 .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, blocking specific enzymatic pathways involved in disease processes. This property is crucial for developing drugs targeting metabolic disorders or cancer.
Biological Studies
Research indicates that this compound can interact with biological macromolecules, influencing cellular signaling pathways:
- Receptor Modulation : It has been shown to affect receptor activity, potentially altering cellular responses to external stimuli.
- Interaction with Proteins : The binding affinity to proteins can lead to significant biological effects, making it a candidate for further investigation in drug design .
Material Science
Due to its unique chemical structure, the compound can be utilized in developing new materials:
- Organic Electronics : The electronic properties imparted by the furan and thiophene rings make it suitable for applications in organic semiconductors and photovoltaic devices.
Case Studies
Several studies have documented the biological activities and potential applications of compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide:
| Study | Focus | Findings |
|---|---|---|
| Cheng et al. (2007) | Enzyme Inhibition | Demonstrated that similar compounds effectively inhibit specific enzymes involved in metabolic pathways. |
| Blumberg & Vallee (1975) | Pain Modulation | Reported on the antinociceptive effects of related compounds in animal models. |
| Brown et al. (2005) | Organic Synthesis | Highlighted the utility of such compounds in synthesizing complex organic molecules. |
Mechanism of Action
The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity, stability, and other characteristics.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differentiators and Research Findings
Pyrrolidinedione vs. Sulfonamide/Sulfamoyl Groups :
- The 2,5-dioxopyrrolidinyl group in the target compound may offer enhanced solubility compared to sulfonamide-containing analogs (e.g., Compound 24) due to its polar carbonyl groups. However, sulfonamides often exhibit stronger target-binding affinity via hydrogen-bonding interactions with kinase ATP pockets .
- In contrast, Compound 13 employs a difluoroborodin fluorophore for receptor imaging, a feature absent in the target compound but critical for fluorescence-based studies .
Thiophene-Furan Hybrid vs. Cyclopenta-Thiophene :
- The 4-(furan-2-yl)thiophen-2-ylmethyl substituent in the target compound introduces a planar, electron-rich aromatic system. This contrasts with the cyclopenta[b]thiophene in Compound 24, which has a strained bicyclic structure that enhances rigidity and binding selectivity in kinase inhibition .
Synthetic Accessibility :
- The target compound’s synthesis likely involves alkylation of a thiophene-furan precursor with 2-chloroacetamide derivatives, similar to methods described for 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (). However, yields may be lower due to steric hindrance from the fused furan-thiophene system .
Biological Activity Trends: Thiophene-acetamide derivatives (e.g., Compound 24) show sub-micromolar antiproliferative activity against breast cancer cells (MCF7), while fluorinated analogs (e.g., ) achieve nanomolar kinase inhibition. The target compound’s activity profile remains speculative but may lie between these ranges, depending on substituent effects .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide , identified by its CAS number 2380043-33-2 , is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 318.3 g/mol . The structure features a pyrrolidine ring, a furan moiety, and a thiophene derivative, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₄S |
| Molecular Weight | 318.3 g/mol |
| CAS Number | 2380043-33-2 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the dioxopyrrolidine and thiophene groups suggests potential mechanisms involving:
- Enzyme inhibition : Similar compounds have shown inhibitory effects on fatty acid synthase (FASN), which could imply that this compound may also modulate lipid metabolism pathways .
- Antioxidant properties : The furan and thiophene rings may contribute to antioxidant activity, potentially protecting cells from oxidative stress .
Biological Activity
Research indicates that derivatives of dioxopyrrolidine compounds exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
- Antimicrobial Effects : Compounds containing furan and thiophene moieties are often evaluated for their antimicrobial properties. Preliminary studies indicate that they may inhibit bacterial growth through interference with metabolic pathways .
- Neuroprotective Effects : Certain dioxopyrrolidine derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases by modulating neurotransmitter systems .
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
- Study on FASN Inhibition : A derivative similar to this compound was shown to inhibit FASN in cancer cell lines, leading to reduced cell viability and increased apoptosis through mitochondrial pathways .
- Antioxidant Assessment : A comparative study evaluated the antioxidant activity of various dioxopyrrolidine compounds, demonstrating significant protective effects against oxidative stress in cellular models .
Research Findings
Recent findings from diverse sources indicate:
- In vitro studies show that the compound can significantly reduce cell proliferation in certain cancer lines by inducing apoptosis and modulating key signaling pathways related to cell survival and death .
- In vivo studies are needed to fully understand the pharmacokinetics and therapeutic potential of this compound; however, preliminary data suggest favorable bioavailability due to its structural properties .
Q & A
Q. What safety protocols should be followed when handling 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves (inspected for integrity prior to use), safety goggles, and a lab coat. Face shields are recommended for procedures involving splashing risks .
- Engineering Controls: Conduct experiments in a fume hood to minimize inhalation exposure. Ensure proper ventilation and avoid open handling near ignition sources due to potential flammability of related acetamide derivatives .
- First Aid Measures: In case of skin contact, wash immediately with soap and water. For inhalation exposure, move the individual to fresh air and seek medical attention. Contaminated gloves must be disposed of as hazardous waste .
Q. How can the structural integrity of this compound be confirmed during synthesis?
Methodological Answer:
- Spectroscopic Techniques: Use -NMR and -NMR to verify the presence of key functional groups (e.g., pyrrolidinone dioxo groups, furan-thiophene linkages). Compare spectra with PubChem data for analogous acetamide derivatives .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns. For example, the molecular ion peak should align with the theoretical mass of (exact mass: 368.08 g/mol).
- Elemental Analysis: Validate elemental composition (C, H, N, S) with ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to assess the environmental fate of this compound?
Methodological Answer:
- Experimental Framework: Adapt the INCHEMBIOL project design (2005–2011) to study abiotic/biotic transformations. Use microcosms simulating soil, water, and air compartments to track degradation products via LC-MS/MS .
- Key Parameters: Measure hydrolysis rates at varying pH levels (e.g., pH 4–9) and photodegradation under UV light. Include controls with stabilized temperature (±1°C) and humidity .
- Ecotoxicology: Conduct acute toxicity assays using Daphnia magna or Vibrio fischeri to determine EC50 values. Compare results with structurally similar compounds (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide) .
Q. What strategies resolve contradictions in biological activity data for pyrrolidinone-acetamide derivatives?
Methodological Answer:
- Data Normalization: Account for batch-to-batch variability in compound purity (e.g., HPLC purity ≥95%) and solvent effects (e.g., DMSO concentration in cell assays) .
- Orthogonal Assays: Validate conflicting results using multiple assays. For instance, if a compound shows inconsistent IC50 values in kinase inhibition studies, confirm activity via SPR (surface plasmon resonance) or thermal shift assays .
- Meta-Analysis: Cross-reference PubChem bioactivity data with independent studies to identify outliers. For example, discrepancies in cytotoxicity may arise from differences in cell line viability protocols .
Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?
Methodological Answer:
- Reaction Engineering: Implement continuous flow reactors to enhance yield and reduce side products. For example, optimize residence time and temperature for the coupling of pyrrolidinone and thiophene-furan intermediates .
- Catalytic Systems: Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps. Use DOE (design of experiments) to identify optimal ligand-to-metal ratios .
- Purification: Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity batches (>98%) .
Q. What advanced spectroscopic methods elucidate the compound’s interaction with biological targets?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. Use synchrotron radiation for high-resolution (<2.0 Å) structures .
- NMR Titration: Monitor chemical shift perturbations in - or -NMR to map binding sites. For example, track furan-thiophene proton shifts upon titration with a receptor .
- Computational Docking: Combine molecular dynamics simulations (e.g., AMBER or GROMACS) with experimental data to refine binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
